molecular formula C13H29NO B13302656 2-[(Undecan-6-yl)amino]ethan-1-ol

2-[(Undecan-6-yl)amino]ethan-1-ol

Cat. No.: B13302656
M. Wt: 215.38 g/mol
InChI Key: HEUFDPVGJIVTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(Undecan-6-yl)amino]ethan-1-ol typically involves the reaction of an appropriate amine with an alcohol under controlled conditions. One common method involves the reaction of undecan-6-ylamine with ethylene oxide in the presence of a catalyst to yield the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(Undecan-6-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-[(Undecan-6-yl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of biochemical pathways and as a probe to investigate the function of specific enzymes or receptors.

    Medicine: Research involving this compound includes its potential use in drug development and as a model compound to study the pharmacokinetics and pharmacodynamics of similar molecules.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Undecan-6-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

2-(undecan-6-ylamino)ethanol

InChI

InChI=1S/C13H29NO/c1-3-5-7-9-13(14-11-12-15)10-8-6-4-2/h13-15H,3-12H2,1-2H3

InChI Key

HEUFDPVGJIVTPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)NCCO

Origin of Product

United States

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